3-(2-Methoxyphenyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
19737-63-4 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Canonical SMILES |
COC1=CC=CC=C1C2CCCNC2 |
Synonyms |
3-(2-METHOXYPHENYL)PIPERIDINE |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methoxyphenyl Piperidine and Analogues
Established Synthetic Routes and Procedures
The construction of the 3-(2-Methoxyphenyl)piperidine scaffold can be accomplished through several established routes, including the formation of the piperidine (B6355638) ring via cyclization or the modification of a pre-existing pyridine (B92270) ring.
Conventional Condensation Reactions in Piperidine Synthesis
Historically, the synthesis of piperidine rings has relied on condensation reactions. For instance, the Mannich condensation, which involves the reaction of an active methylene (B1212753) compound, an aldehyde, and an amine, is a fundamental method for creating β-amino carbonyl compounds that can serve as precursors to piperidines. chemrevlett.com Another classical approach is the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, often catalyzed by a base like piperidine itself, to form intermediates that can be further elaborated into the piperidine skeleton. rsc.org While not always directly applied in a single step for this compound, these condensation principles underpin many multi-step syntheses of highly substituted piperidines.
Asymmetric Synthetic Approaches for Chiral Piperidines
The demand for enantiomerically pure piperidine derivatives has driven the development of numerous asymmetric synthetic methods. A notable strategy involves a Rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This three-step process begins with the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine (B1217469) with an arylboronic acid, and concludes with a final reduction to yield the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org This method has been successfully applied to the synthesis of various 3-arylpiperidines, including precursors to clinically relevant molecules like Preclamol and Niraparib. snnu.edu.cnacs.org
Another powerful approach is chemo-enzymatic dearomatization. nih.govnih.govacs.orgresearchgate.net This method utilizes a combination of chemical synthesis and biocatalysis. A key step involves a stereoselective one-pot cascade using an amine oxidase and an ene imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. nih.govnih.govacs.orgresearchgate.net This strategy has been effectively used to synthesize both enantiomers of antipsychotic drugs such as Preclamol and OSU-6162. nih.govacs.org
Intramolecular Cyclization Strategies
Intramolecular cyclization is a highly effective strategy for constructing the piperidine ring with defined stereochemistry. mdpi.com A prominent example is the rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes. organic-chemistry.orgacs.org This reaction, catalyzed by complexes such as [Rh(COD)(DPPB)]BF4, proceeds in high yield to form 3-arylpiperidines. organic-chemistry.orgacs.org The reaction demonstrates excellent selectivity for the anti-Markovnikov product, which is crucial for obtaining the 3-substituted piperidine ring. organic-chemistry.org Electron-donating groups on the aryl ring have been shown to increase the reaction rate and yield. acs.org
N-Alkylation Procedures for Piperidine Derivatives
The nitrogen atom of the piperidine ring can be readily functionalized through N-alkylation. uni-mainz.de This is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. uni-mainz.de Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). uni-mainz.de For example, N-alkylation of piperidine derivatives with substituted (2-bromoethyl)benzenes or (1-bromomethyl)benzenes in DMF provides the corresponding N-substituted products in good yields. uni-mainz.de
Stereoselective Synthesis and Control of Enantiomeric Purity
Achieving high levels of stereocontrol is a critical aspect of modern synthetic chemistry, particularly for producing single-enantiomer drug candidates. Asymmetric catalytic methods have proven invaluable in this regard.
The Rh-catalyzed asymmetric carbometalation of dihydropyridines, for instance, provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity, often exceeding 96% enantiomeric excess (ee). snnu.edu.cn The choice of chiral ligand, such as (S)-Segphos, is crucial for inducing high levels of asymmetry in the carbometalation step. snnu.edu.cn Similarly, the chemo-enzymatic dearomatization approach offers outstanding control over stereochemistry, yielding 3-substituted piperidines with ee values of 96% or higher. nih.govacs.org The specific enantiomer produced can be controlled by selecting the appropriate enzyme variant (e.g., EneIRED-01 vs. EneIRED-05 for (R)- or (S)-preclamol). nih.govacs.org
The intramolecular hydroamination can also be rendered stereoselective. For substrates with substituents at the β-position relative to the amino group, 3,5-disubstituted piperidines can be formed with high diastereomeric excess. organic-chemistry.orgacs.org
The table below summarizes the enantiomeric excess achieved in the synthesis of selected chiral piperidines using these stereoselective methods.
| Product | Synthetic Method | Catalyst/Enzyme | Enantiomeric Excess (ee) | Reference |
| (S)-3-(4-Bromophenyl)piperidine | Chemo-enzymatic Dearomatization | 6-HDNO/EneIRED | 99% | acs.org |
| (R)-(+)-Preclamol | Chemo-enzymatic Dearomatization | EneIRED-01 | 96% | nih.govacs.org |
| (S)-(-)-Preclamol | Chemo-enzymatic Dearomatization | EneIRED-05 | 96% | nih.govacs.org |
| (S)-OSU6162 | Chemo-enzymatic Dearomatization | EneIRED-02 | ≥92% | nih.govacs.org |
| 3-Phenyl-tetrahydropyridine | Rh-catalyzed Carbometalation | [Rh(cod)(OH)]₂ / (S)-Segphos | 96% | snnu.edu.cn |
Purification and Isolation Techniques for Synthesized Compounds
The purification and isolation of the synthesized this compound and its analogues are critical steps to obtain materials of high purity. Common laboratory techniques include column chromatography and crystallization. chemrevlett.comiucr.org
Column chromatography using silica (B1680970) gel is frequently employed to separate the desired product from reaction byproducts and unreacted starting materials. iucr.org A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often used as the eluent. chemrevlett.com
Crystallization is another powerful purification method, especially for obtaining highly pure solid compounds. chemrevlett.com The crude product can be dissolved in a suitable solvent or solvent mixture (e.g., ethanol, or a mixture of ethyl acetate and n-hexane) and allowed to crystallize. chemrevlett.comiucr.org For basic compounds like piperidines, purification is often facilitated by converting the free base into a salt, such as a hydrochloride salt. nih.gov The salt typically exhibits higher crystallinity and can be precipitated from a solution by adding an appropriate acid, like ethanolic hydrochloric acid, followed by recrystallization from a suitable solvent like a methanol (B129727)/ethyl ether mixture. nih.govgoogle.com A common method for purifying piperidine derivatives that are sparingly soluble in water involves dissolving the compound in a medium under acidic conditions to form a salt, and then precipitating the purified free base by making the solution basic. google.com
Structural Characterization and Conformational Analysis in Research
Advanced Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed to build a complete structural profile. ontosight.aihilarispublisher.com
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(2-Methoxyphenyl)piperidine. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, while two-dimensional (2D) techniques establish connectivity between them. rsc.org
¹H NMR: This technique identifies the different types of protons in the molecule. The aromatic protons on the methoxyphenyl group would appear as a multiplet in the characteristic downfield region, while the aliphatic protons on the piperidine (B6355638) ring would be observed at upfield chemical shifts. The proton of the N-H group in the piperidine ring would also be identifiable. rsc.org
¹³C NMR: This spectrum reveals the number of unique carbon atoms. The carbons of the aromatic ring, the methoxy (B1213986) group (-OCH₃), and the piperidine ring would all have distinct signals. rsc.org For instance, in related piperidine compounds, aliphatic carbons of the piperidine ring appear in the range of δ 24-63 ppm, while aromatic carbons are observed between δ 113-159 ppm. rsc.org
2D NMR Techniques: Techniques such as ¹H-¹H COSY (Correlation Spectroscopy) are used to determine which protons are coupled to each other, helping to piece together the spin systems within the piperidine and phenyl rings. Heteronuclear correlation spectra like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assigning carbon signals by correlating them to their attached protons, confirming the precise connectivity between the 2-methoxyphenyl group and the piperidine ring at the C3 position. rsc.org DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Piperidine Derivatives Note: This table contains data from analogous compounds to illustrate typical chemical shift ranges.
| Nucleus | Functional Group | Typical Chemical Shift (δ ppm) | Reference |
| ¹H NMR | Aromatic (Ar-H) | 7.56 - 7.13 | rsc.org |
| Methoxy (OCH₃) | ~3.84 | rsc.org | |
| Piperidine Ring (CH, CH₂) | 4.84 - 1.44 | rsc.org | |
| ¹³C NMR | Aromatic (Ar-C) | 159.02 - 113.42 | rsc.org |
| Methoxy (OCH₃) | ~55.27 | rsc.org | |
| Piperidine Ring (C) | 62.41 - 24.40 | rsc.org |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ontosight.aihilarispublisher.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretch: A band in the region of 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.
C-H stretches (aromatic and aliphatic): Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
C-O stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
In studies of structurally similar compounds, such as 1-(2-methoxyphenyl)piperazine (B120316) derivatives, characteristic peaks for C-H stretching have been observed at 2935 and 2810 cm⁻¹, with aromatic C=C vibrations appearing around 1586 cm⁻¹. researchgate.net
Table 2: Expected IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |
| N-H Stretch | Secondary Amine | 3300 - 3500 | hilarispublisher.com |
| C-H Stretch | Aromatic | >3000 | researchgate.net |
| C-H Stretch | Aliphatic | <3000 | researchgate.net |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | researchgate.net |
| C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1270 | vulcanchem.com |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. hilarispublisher.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org The nominal mass of this compound (C₁₂H₁₇NO) is 191 g/mol . uni.lu
Electrospray Ionization (ESI) is a soft ionization technique that often allows for the detection of the intact protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 192.13829. uni.luinnovareacademics.in Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu
Analysis by techniques like GC-MS involves harder ionization (Electron Ionization), leading to characteristic fragmentation patterns. nih.gov For this compound, fragmentation would likely involve cleavage of the piperidine ring and loss of the methoxy group, providing structural clues. nih.gov The ability to distinguish between positional isomers (e.g., 2-, 3-, and 4-methoxyphenyl) can be enhanced by analyzing differences in fragment ion stability during in-source collision-induced dissociation. drugsandalcohol.ie
Table 3: Predicted Collision Cross Section (CCS) Values for 2-(3-methoxyphenyl)piperidine (B1599125) Adducts Note: Data for the 3-methoxy isomer is shown as a close analog. CCS values provide information on the ion's shape in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) | Reference |
| [M+H]⁺ | 192.13829 | 143.5 | uni.lu |
| [M+Na]⁺ | 214.12023 | 148.3 | uni.lu |
| [M+K]⁺ | 230.09417 | 145.0 | uni.lu |
| [M-H]⁻ | 190.12373 | 146.5 | uni.lu |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Techniques for Purity Assessment and Isomer Differentiation
Chromatography is essential for separating the target compound from starting materials, byproducts, and isomers, as well as for quantifying its purity.
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. mmu.ac.uk In research settings, final compounds are often required to be ≥95% pure as determined by HPLC analysis. unipi.it A typical setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile. unipi.it Detection is commonly performed using a UV detector. unipi.it HPLC is also a powerful tool for separating positional isomers, which may have distinct retention times under specific chromatographic conditions, a critical step in ensuring the correct isomer has been synthesized. drugsandalcohol.ie
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is highly effective for the analysis of volatile and thermally stable compounds. mmu.ac.uk While derivatization may sometimes be necessary, piperidine derivatives are often amenable to GC analysis. The technique provides a clear assessment of purity by separating the target compound from any volatile impurities. Furthermore, GC is exceptionally useful for differentiating between closely related structural isomers, such as the 2-methoxy, 3-methoxy, and 4-methoxy positional isomers of a phenylpiperidine core, which will exhibit different retention times on the GC column. mmu.ac.uk
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely used technique for the rapid analysis of chemical compounds, including derivatives of piperidine. It serves to assess reaction completion, determine the number of components in a mixture, and provide a preliminary identification of substances. mmu.ac.ukrsc.org
In the analysis of piperidine derivatives, TLC is often performed on silica (B1680970) gel plates. mmu.ac.uk A common mobile phase for these compounds consists of a mixture of dichloromethane (B109758) and methanol (B129727), often with a small amount of ammonia (B1221849) to improve the separation of basic compounds. mmu.ac.uk For instance, a mobile phase of dichloromethane-methanol (9:1 v/v) containing 0.8% ammonia (7N in methanol) has been successfully used. mmu.ac.uk After development, the separated components are visualized, typically under UV light at 254 nm. mmu.ac.uk
The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. For example, in a study analyzing related diarylethylamines, 2-methoxphenidine, a compound structurally related to this compound, exhibited an Rf value of 0.76 in the aforementioned solvent system. mmu.ac.uk The Rf value is dependent on the specific TLC system used (stationary phase, mobile phase, and temperature).
Detailed findings from a study on related compounds are presented in the table below, illustrating the utility of TLC in distinguishing between structurally similar molecules. mmu.ac.uk
| Compound | Structure | Rf Value |
| Diphenidine (B1206869) | 0.85 | |
| 2-Methoxphenidine | 0.76 | |
| 2,3-MDDP | 0.78 | |
| 3,4-MDDP | 0.84 | |
| 1-NPD | 0.91 | |
| 2-NPD | 0.85 |
TLC data for diphenidine and its substituted derivatives. Mobile phase: dichloromethane-methanol (9:1 v/v) with 0.8% ammonia (7N in methanol). Stationary phase: silica gel. mmu.ac.uk
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, including their absolute configuration and solid-state conformation. researchgate.netnsf.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.
For piperidine derivatives, X-ray crystallography confirms the preferred conformation of the six-membered ring. The piperidine ring typically adopts a chair conformation, which is the most energetically stable arrangement. researchgate.netnih.govresearchgate.net In the case of substituted piperidines, the substituents can occupy either axial or equatorial positions. The specific conformation adopted minimizes steric hindrance and other unfavorable interactions.
The determination of absolute configuration is particularly important for chiral molecules. nsf.govnih.gov While routine X-ray diffraction provides the relative configuration of stereocenters, establishing the absolute configuration often requires the presence of a heavy atom in the structure or the use of specific crystallographic techniques. researchgate.net The Flack parameter is a value calculated during crystallographic refinement that helps to determine the absolute stereochemistry of a chiral, enantiomerically pure compound. researchgate.net
In the solid state, the packing of molecules is influenced by intermolecular interactions such as hydrogen bonding. For instance, in the crystal structure of a related piperazinium salt, N—H⋯O hydrogen bonds were observed to link the cation and anion. nih.gov
Structure Activity Relationship Sar Studies of 3 2 Methoxyphenyl Piperidine and Its Analogues
Impact of Positional Isomerism on Biological Activity (e.g., 2-, 3-, and 4-methoxyphenyl (B3050149) analogues)
The position of the methoxy (B1213986) group on the phenyl ring of methoxyphenylpiperidine analogues significantly influences their biological activity. Studies have shown that moving the methoxy group from the ortho (2-), to meta (3-), to para (4-) position can drastically alter the compound's affinity and selectivity for various receptors.
For instance, in a series of methcathinone (B1676376) analogs, which share structural similarities with methoxyphenylpiperidines, 2-substituted analogs were generally less potent than their 3- or 4-substituted counterparts at the dopamine (B1211576) transporter (DAT). nih.gov The 3- and 4-substituted analogs exhibited relatively similar potencies. nih.gov Specifically at the serotonin (B10506) transporter (SERT), 2-substituted methcathinone analogs were significantly less potent than their 4-substituted isomers. nih.gov
In the context of N-arylpiperazine derivatives, another class of compounds with some structural resemblance, it was found that 3-alkoxy derivatives were more active against certain mycobacterial strains than their 2- or 4-alkoxy positional isomers. mdpi.com This highlights that the optimal position for the methoxy group can be target-dependent.
Furthermore, research on ligands for the histamine (B1213489) H1 receptor has demonstrated the critical role of the methoxyphenyl moiety's placement. The methoxyphenyl group of the antihistamine mepyramine inserts deeply into a hydrophobic cavity of the receptor. nih.gov The specific interactions of the methoxy group are crucial for high-affinity binding. nih.gov Shifting the methoxy group to a different position would alter these interactions and likely reduce the compound's efficacy.
The uniqueness of 4-(2-methoxyphenyl)piperidine (B1580969) hydrochloride is attributed to the specific ortho-positioning of the methoxy group, which influences its chemical reactivity and biological interactions compared to its meta and para analogs. smolecule.com This distinct configuration allows for unique interactions with molecular targets. smolecule.com
Table 1: Impact of Positional Isomerism on Receptor Affinity (Illustrative)
| Compound | Methoxy Position | Target | Affinity (Ki, nM) |
| Analog A | 2- (ortho) | Receptor X | 10 |
| Analog B | 3- (meta) | Receptor X | 50 |
| Analog C | 4- (para) | Receptor X | 25 |
| Analog D | 2- (ortho) | Receptor Y | 100 |
| Analog E | 3- (meta) | Receptor Y | 20 |
| Analog F | 4- (para) | Receptor Y | 80 |
This table is for illustrative purposes to demonstrate the concept of how positional isomerism can affect biological activity and does not represent actual experimental data for 3-(2-Methoxyphenyl)piperidine itself due to the proprietary nature of such specific data.
Influence of Substitutions on the Piperidine (B6355638) Ring on Pharmacological Profiles
Modifications to the piperidine ring of this compound and its analogs have a profound impact on their pharmacological profiles. These substitutions can alter the compound's affinity, selectivity, and functional activity at various biological targets.
N-alkylation of the piperidine nitrogen is a common strategy to modulate activity. For example, in a series of MDL 100907 derivatives, N-alkylation with different groups was performed to study the structure-activity relationships. uni-mainz.de The length and nature of the N-alkyl chain can influence receptor affinity. uni-mainz.de For instance, longer chain lengths (n>2) between the piperidine and a phenyl moiety were found to increase affinity for σ1 and D2 receptors in some cases. uni-mainz.de
Substituents on the carbon atoms of the piperidine ring also play a critical role. The introduction of methyl groups on the piperidine ring of donepezil (B133215) analogues, for instance, provided insights into the sensitivity of the piperidine moiety towards stereoselective substitution. kcl.ac.uk The presence of additional groups can lead to increased activity at specific receptors. kcl.ac.uk For example, analogs of fentanyl with a methyl group at the 3-position of the piperidine ring showed increased activity at the µ-opioid receptor. kcl.ac.uk
Furthermore, the introduction of a methyl group at the 1 or 3 position of the tetrahydropyridine (B1245486) ring in a different class of compounds resulted in a significant boost in activity. acs.org The stereochemistry of these substituents is also crucial, with different enantiomers often displaying vastly different biological activities. acs.org For example, in one study, the (R)-enantiomer of a 3-methyl-substituted compound was significantly more potent than the (S)-enantiomer. acs.org
Systematic exploration of the piperidine moiety in a series of Akt inhibitors led to the discovery that 3,4,6-trisubstituted piperidine derivatives exhibited increased potency and improved safety profiles compared to their 3,4-disubstituted counterparts. researchgate.net
Table 2: Effect of Piperidine Ring Substitutions on Pharmacological Activity (Illustrative)
| Base Scaffold | Substitution on Piperidine Ring | Observed Effect |
| This compound | N-Methyl | Increased/Decreased affinity for Target Z |
| This compound | 4-Methyl | Altered selectivity profile |
| This compound | 3-Ethyl | Enhanced functional activity |
| This compound | N-Benzyl | Significant change in receptor binding |
This table is for illustrative purposes to demonstrate the concept of how piperidine ring substitutions can affect pharmacological profiles and does not represent actual experimental data for this compound itself due to the proprietary nature of such specific data.
Role of the Methoxyphenyl Moiety in Ligand-Receptor Recognition
The methoxy group itself is particularly important. It is a prevalent feature in many natural products and approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The methoxy group can act as a hydrogen bond acceptor and its presence can significantly alter the electronic properties of the phenyl ring. nih.gov
In the context of the histamine H1 receptor, the methoxyphenyl group of mepyramine is deeply inserted into a hydrophobic cavity formed by several amino acid residues. nih.gov The methoxy moiety, in particular, makes critical contacts within this pocket, and mutations of the interacting residues can abolish the receptor's affinity for the ligand. nih.gov This highlights the direct and essential role of the methoxyphenyl group in anchoring the ligand to its binding site.
Similarly, for melatonin (B1676174) receptor ligands, the m-methoxyanilino fragment has been identified as a versatile scaffold that mimics the indole (B1671886) ring of the natural ligand, melatonin. researchgate.net The methoxy group in this position is crucial for maintaining high binding affinity at both MT1 and MT2 receptors. researchgate.net
Furthermore, in aripiprazole-related compounds, the replacement of a dichlorophenyl group with a 2-methoxyphenyl group resulted in ligands with high affinity for D2 receptors. nih.gov This suggests that the 2-methoxyphenyl group is a favorable structural feature for binding to this particular receptor.
Scaffold Hopping and Bioisosteric Modification Strategies
Scaffold hopping and bioisosteric modification are important strategies in medicinal chemistry used to design novel compounds with improved properties while retaining the desired biological activity of a parent molecule. bhsai.orgnih.gov These approaches are particularly relevant for optimizing leads like this compound.
Scaffold hopping involves replacing the central core structure of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. bhsai.org This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, or reduced off-target effects. For this compound, one could envision replacing the piperidine ring with other cyclic amines or even acyclic structures that can present the 2-methoxyphenyl group in a similar orientation for receptor binding. The goal is to identify isofunctional molecules with significantly different backbones. bhsai.org
Bioisosteric modification is a more subtle approach that involves replacing a functional group or a substituent with another group that has similar physical or chemical properties, leading to similar biological activity. nih.gov For the this compound scaffold, several bioisosteric modifications could be explored:
Piperidine Ring Bioisosteres: The piperidine ring could be replaced by other six-membered heterocycles like piperazine (B1678402) or morpholine. The bioisosteric replacement of piperidine with piperazine has been shown to be effective in the development of some enzyme inhibitors. researchgate.net
Methoxyphenyl Moiety Bioisosteres: The methoxy group could be replaced with other small, electron-donating groups like a hydroxyl, methyl, or even a fluorine atom, which can sometimes act as a bioisostere for a methoxy group. nih.gov The phenyl ring itself could be replaced by other aromatic heterocycles such as pyridine (B92270) or thiophene.
Amide Bond Bioisosteres: If the piperidine were part of a larger molecule containing an amide bond, this bond could be replaced with bioisosteres like a 1,2,3-triazole or an oxadiazole to improve metabolic stability. nih.gov
These strategies allow medicinal chemists to systematically explore the chemical space around a lead compound like this compound to identify new drug candidates with optimized pharmacological profiles.
Preclinical Pharmacological Profiling and Biological Activities
Receptor Binding and Ligand Affinity Studies
The affinity of 3-(2-Methoxyphenyl)piperidine and its derivatives for various receptors has been a subject of extensive research, revealing a complex interaction profile.
Derivatives of this compound have been investigated for their activity at the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and glutamatergic neurotransmission.
3-Methoxyphencyclidine (3-MeO-PCP): A derivative, 3-MeO-PCP, which incorporates the 3-methoxyphenyl (B12655295) group, is a known NMDA receptor antagonist. wikipedia.org It binds to the dizocilpine (B47880) (MK-801) site of the NMDA receptor with a high affinity, demonstrating a Ki value of 20 nM. wikipedia.org This affinity is noted to be higher than that of phencyclidine (PCP) itself. wikipedia.org
2-Methoxydiphenidine (MXP): Another related compound, 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine (MXP), also exhibits uncompetitive NMDA receptor antagonist activity. drugsandalcohol.iewho.int Electrophysiological studies have shown that MXP blocks NMDA receptor-mediated field excitatory postsynaptic potentials in rat hippocampal slices, acting as a channel blocker. who.int The potency of these isomers at the NMDA receptor follows the order: 3-MXP > 2-MXP > 4-MXP. who.int
The interaction of this compound derivatives with dopamine (B1211576) D2 and D3 receptors is a significant area of research, particularly for the development of antipsychotic and addiction-treating medications. nih.govnih.gov The high homology between D2 and D3 receptors presents a challenge in achieving selectivity. nih.gov
A series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines were synthesized and evaluated for their binding affinities. nih.govacs.org The 2-methoxyphenylpiperazine derivative in this series demonstrated an approximately 3-fold increase in affinity for the D3 receptor compared to the unsubstituted phenylpiperazine compound. acs.org
Specifically, a compound where the aryl group was 2-methoxyphenyl (compound 7 in the study) had a Ki value of 2.1 nM at the D3 receptor and 117 nM at the D2 receptor, resulting in a D2/D3 selectivity ratio of 56. acs.org
In another study, a diazaspiro undecane (B72203) derivative incorporating a 3-(2-methoxyphenyl) group showed excellent D3 receptor affinity (Ki = 12.0 nM) and a high selectivity over the D2 receptor (D2R/D3R ratio = 905). nih.gov
Interactive Table: Dopamine Receptor (D2, D3) Binding Affinities
| Compound/Derivative | Receptor | Ki (nM) | D2/D3 Selectivity Ratio |
|---|---|---|---|
| [4-(4-Carboxamidobutyl)]-1-(2-methoxyphenyl)piperazine | D3 | 2.1 | 56 |
| D2 | 117 | ||
| 3-(2-methoxyphenyl)-9-(3-((4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-propyl)-3,9-diazaspiro[5.5]undecane | D3 | 12.0 | 905 |
| D2 | - |
| Aryl piperazine (B1678402) orthosteric fragment (5d) | D3 | 23.9 | - |
The serotonergic system, with its numerous receptor subtypes, is another primary target for compounds derived from this compound. These interactions are crucial for understanding their potential effects on mood and cognition. nih.gov
5-HT1A Receptor: A derivative, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY100635), acts as a 5-HT1A receptor antagonist. nih.gov
5-HT2A Receptor: The 5-HT2A receptor is the main target for many psychedelic drugs and atypical antipsychotics. wikipedia.org The compound (R)-(+)-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol (B129727) (M100907) is a known 5-HT2A receptor antagonist. nih.gov Blockade of 5-HT2A receptors can influence glutamate (B1630785) and serotonin (B10506) release in the prefrontal cortex. nih.gov
5-HT2C Receptor: The 5-HT2C receptor plays an inhibitory role in dopamine release. nih.gov Studies have shown that the effects of 5-HT2A antagonists can be modulated by 5-HT2C receptor activity. For instance, the effects of M100907 on glutamate release induced by NMDA receptor blockade were mimicked by a 5-HT2C agonist and prevented by a 5-HT2C antagonist. nih.gov
Sigma receptors, classified into σ1 and σ2 subtypes, are intracellular proteins that bind a wide variety of psychotropic drugs. wikipedia.org
Sigma-1 (σ1) Receptor: 3-MeO-PCP, in addition to its NMDA activity, binds to the σ1 receptor with a Ki of 42 nM. wikipedia.org
Sigma-2 (σ2) Receptor: While 3-MeO-PCP shows negligible affinity for the σ2 receptor (Ki >10,000 nM), other piperidine (B6355638) derivatives have been designed to target this receptor. wikipedia.orgscielo.br The substitution on the piperidine ring significantly influences affinity. For example, introducing a 4-benzyl group to a piperidine-based ligand resulted in a nearly 10-fold increase in σ2 affinity. scielo.br
Interactive Table: Sigma Receptor Binding Affinities
| Compound | Receptor | Ki (nM) |
|---|---|---|
| 3-MeO-PCP | σ1 | 42 |
| σ2 | >10,000 | |
| Piperidine derivative with 4-benzyl substitution (52) | σ2 | 2.8 |
| Piperidine derivative with 4-methyl substitution (51) | σ2 | 7.1 |
GABA transporters (GATs) are responsible for the reuptake of GABA, the primary inhibitory neurotransmitter in the brain. Inhibition of these transporters can modulate GABAergic signaling.
Research into derivatives of (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114], a potent inhibitor of the murine GABA transporter type 4 (mGAT4), has led to the development of new analogues with improved stability and similar or slightly higher potency. nih.gov
Specifically, (S)-Nipecotic acid derivatives with a 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl moiety exhibited a pIC50 value of 5.78 for mGAT4 inhibition. nih.gov
Another line of research focused on functionalized amino acids as GABA transporter inhibitors. acs.org These studies explored how modifying the lipophilic side chain of N-benzylamide derivatives of 4-hydroxypentanoic acid affects their inhibitory potency at the four mouse GABA transporter subtypes (mGAT1–4). acs.org
Sigma Receptor Ligand Properties (Sigma-1, Sigma-2)
In Vitro and In Vivo (Animal Model) Assessment of Diverse Biological Activities
Beyond receptor binding, derivatives of this compound have been evaluated in various biological assays to determine their functional effects.
Antiviral and Antimicrobial Activity: A series of N-substituted derivatives of 3-phenylpiperidine-2,6-dione, including one with a 1-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propyl} side chain, were synthesized and tested for a broad spectrum of antiviral activity in vitro. researchgate.net These compounds were evaluated against viruses such as HIV-1, Yellow Fever Virus, and Bovine Viral Diarrhoea Virus. researchgate.net Some derivatives also showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). researchgate.net Additionally, their antibacterial and antifungal activities were assessed against strains like Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger. researchgate.net
Anticancer Activity: The compound N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide has been investigated for its potential anticancer properties. smolecule.com Preliminary studies indicate it may exhibit antiproliferative activity against various cancer cell lines. smolecule.com Furthermore, inhibitors of CDC42 GTPase, which are overexpressed in many tumors, have been developed from pyrimidine (B1678525) scaffolds. nih.gov A derivative containing a piperidine moiety and a p-methoxyphenyl group was synthesized and tested, although this specific substitution led to a loss of activity in SKM28 melanoma cells. nih.gov
Antipsychotic Potential: In animal models, compounds designed as atypical antipsychotics have been tested. plos.org For example, a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles, including a derivative with a 2-methoxyphenylpiperazine moiety, were evaluated. plos.org One compound from this series showed potential for treating schizophrenia symptoms in animal models without inducing catalepsy. plos.org
Modulation of Neurotransmitter Release: In vivo microdialysis studies in rats have demonstrated that the 5-HT2A antagonist M100907 can prevent the increase in glutamate and serotonin release in the medial prefrontal cortex caused by NMDA receptor blockade. nih.gov This effect is dependent on endogenous serotonin and involves interactions with 5-HT2C receptors. nih.gov
Anticancer Activity Research
Derivatives of this compound have been investigated for their potential as anticancer agents. Research has demonstrated that modifications to the piperidine and methoxyphenyl rings can lead to compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.
One area of investigation involves the synthesis of chalcone (B49325) derivatives incorporating the 3-(2-methoxyphenyl)thiophene (B8804330) structure. For instance, 3-(3-(3-Methoxyphenyl)thiophen-2-yl)-1-(2,4,6-trimethylphenyl)-prop-2-en-1-one demonstrated notable anticancer activity. rasayanjournal.co.in In studies against HCT-15 human colon cancer cells, certain chalcones derived from 3-(3-methoxyphenyl)thiophene-2-carbaldehyde (B13307161) showed superior or comparable cytotoxic properties to the standard reference drug, doxorubicin. rasayanjournal.co.in
Furthermore, thieno[2,3-c]pyridine (B153571) derivatives incorporating a piperidine moiety have been synthesized and evaluated for their anticancer potential. mdpi.com A piperidine-substituted hybrid, in particular, exhibited significant inhibition of breast cancer (MCF7) cell lines. mdpi.com This highlights the importance of the piperidine scaffold in the design of new anticancer compounds.
Another class of compounds, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has also been explored for anticancer properties. nih.gov Specific derivatives within this series have been shown to reduce the growth of hematological cancer cell lines and promote apoptosis by upregulating the expression of pro-apoptotic genes like p53 and Bax. nih.gov Molecular docking studies have further supported the potential of these compounds as therapeutic candidates by demonstrating their ability to bind to key proteins involved in cancer progression. nih.gov
The table below summarizes the anticancer activity of selected piperidine derivatives.
| Compound Class | Cancer Cell Line | Activity | Reference |
| 3-Aryl-thiophene-2-aryl/heteroaryl chalcones | HCT-15 (human colon) | Superior to doxorubicin | rasayanjournal.co.in |
| Piperidine-substituted thieno[2,3-c]pyridine | MCF7 (breast) | Potent inhibition | mdpi.com |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cells | Reduced growth, induced apoptosis | nih.gov |
Neuropharmacological Potential Investigations
The this compound scaffold is a key feature in compounds with significant neuropharmacological potential. Derivatives have been studied for their effects on the central nervous system, including their potential as anti-Alzheimer's agents and their interactions with various neurotransmitter receptors.
One study focused on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov A derivative featuring a 2-methoxyphenyl group, N-(2-methoxyphenyl)-2-(piperidin-1-yl)acetamide, was synthesized and evaluated. nih.gov Molecular docking studies suggested that this compound could interact with key amino acid residues in the active site of AChE. nih.gov
Piperazine analogs, which share structural similarities with piperidine derivatives, have also been extensively studied for their neuropharmacological effects. researchgate.net Compounds incorporating a 1-(2-methoxyphenyl)piperazine (B120316) moiety have been synthesized and evaluated for various CNS activities. researchgate.net These studies highlight the importance of the methoxyphenyl group in modulating the interaction of these compounds with biological targets in the brain. researchgate.net
Furthermore, research into piperidine derivatives has explored their potential for treating neurological disorders by interacting with a variety of biological targets. ontosight.ai The structural modifications of the piperidine ring and its substituents are crucial for achieving the desired biological effects. ontosight.ai
Anti-inflammatory Property Explorations
Several derivatives containing the piperidine scaffold have been investigated for their anti-inflammatory properties. These studies often focus on the ability of these compounds to inhibit inflammatory mediators and enzymes involved in the inflammatory cascade.
Research has shown that certain piperidine derivatives possess anti-inflammatory effects. ontosight.ai For instance, a study on novel piperidin-4-one imine derivatives demonstrated their potential as antioxidant and anti-inflammatory agents. researchgate.net The anti-inflammatory activity was assessed using the protein denaturation method, which indicated that these compounds could protect against protein denaturation, a hallmark of inflammation. researchgate.net
The synthesis of pyrimidine derivatives has also yielded compounds with anti-inflammatory potential. rsc.org Structure-activity relationship (SAR) studies of pyrrolo[2,3-d]pyrimidines revealed that the introduction of a 4-methoxyphenyl (B3050149) group could enhance anti-inflammatory activity. rsc.org
While direct studies on the anti-inflammatory properties of this compound itself are limited in the provided results, the broader research on piperidine-containing compounds suggests that this structural motif is a promising starting point for the development of new anti-inflammatory drugs. ontosight.airesearchgate.netrsc.org
Antimicrobial Efficacy Assessments (Antibacterial, Antifungal, Antiviral)
The piperidine ring is a common structural motif in a variety of compounds that have been evaluated for their antimicrobial properties, including antibacterial, antifungal, and antiviral activities.
In terms of antibacterial activity, a study on piperidin-4-one derivatives showed that several synthesized compounds exhibited good activity against various bacterial strains when compared to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone moiety to the piperidine-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org However, a separate study on 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine and its butyl analog found no activity against Escherichia coli, Staphylococci aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae. researchgate.net
With respect to antifungal activity, pyrano[2,3-c]pyridazine derivatives synthesized using piperidine as an organocatalyst were evaluated. tandfonline.com Certain pyridazine-5H-pyrano[2,3-d]pyrimidine-2,4-dithiol compounds, including one with a 3-(2-methoxyphenyl) substituent, showed significant activity against fungal strains. tandfonline.com Another study reported that some cyclic imide derivatives, such as 2-(2-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, and their metal complexes exhibited improved antibacterial effects. nih.gov
Regarding antiviral activity, pyridazine (B1198779) compounds, which can be synthesized using piperidine, have been reported to possess anti-HIV activity. tandfonline.com
The table below summarizes the antimicrobial activity of selected piperidine and related derivatives.
| Compound Class | Organism(s) | Activity | Reference |
| Piperidin-4-one derivatives | Various bacteria | Good antibacterial activity | biomedpharmajournal.org |
| Piperidin-4-one thiosemicarbazones | Various fungi | Significant antifungal activity | biomedpharmajournal.org |
| 1-(2-methoxyphenyl)phthalamidoalkyl piperazines | E. coli, S. aureus, P. aeruginosa, B. subtilis, K. pneumoniae | No activity | researchgate.net |
| 3-(2-Methoxyphenyl)-pyridazine-5H-pyrano[2,3-d]pyrimidine-2,4-dithiol | Fungal strains | Significant antifungal activity | tandfonline.com |
| 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione metal complexes | Bacteria | Improved antibacterial effects | nih.gov |
| Pyridazine derivatives | HIV | Reported anti-HIV activity | tandfonline.com |
Antihypertensive Activity Studies
Derivatives of piperidine have been investigated for their potential as antihypertensive agents, primarily through their action as calcium channel blockers.
One study focused on a series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as inhibitors of T-type calcium channels. nih.gov Structure-activity relationship studies revealed that specific substitutions on the piperidine ring were crucial for potent inhibitory activity. nih.gov Oral administration of one such derivative, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide, was found to lower blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers. nih.gov
Another compound, 6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, known as urapidil, is a widely used antihypertensive drug. dergipark.org.tr This pyrimidine derivative acts by blocking the effects of the nervous system on the vascular musculature. dergipark.org.tr
These studies indicate that the piperidine and piperazine scaffolds, particularly when substituted with a methoxyphenyl group, are valuable for the development of novel antihypertensive therapies.
Elucidation of Molecular Mechanisms of Action (MOA)
Understanding the molecular mechanisms of action (MOA) is crucial for the rational design and development of drugs. For derivatives of this compound, research has begun to shed light on their molecular targets and the pathways they modulate.
In the context of anticancer activity, some piperidine-containing compounds are thought to exert their effects through the inhibition of histone deacetylases (HDACs). smolecule.com Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis in cancer cells. smolecule.com For thieno[2,3-c]pyridine derivatives, in silico studies suggest that they may act as Hsp90 inhibitors. mdpi.com Molecular docking simulations have shown that these compounds can form hydrogen bonds with key amino acid residues in the active site of Hsp90, a chaperone protein that is crucial for the stability and function of many proteins involved in cancer progression. mdpi.com
Regarding antihypertensive activity, the MOA of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide has been linked to the inhibition of T-type calcium channels. nih.gov By blocking these channels, the compound can lead to vasodilation and a subsequent reduction in blood pressure. nih.gov
The table below provides a summary of the proposed molecular mechanisms of action for different classes of piperidine derivatives.
| Compound Class | Proposed Mechanism of Action | Therapeutic Area | Reference |
| N-(2-methoxyphenyl)-4-((3,4,5-triethoxybenzamido)methyl)piperidine-1-carboxamide | Histone deacetylase (HDAC) inhibition | Anticancer | smolecule.com |
| Thieno[2,3-c]pyridine derivatives | Hsp90 inhibition | Anticancer | mdpi.com |
| 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives | T-type calcium channel inhibition | Antihypertensive | nih.gov |
Target Protein and Enzyme Interaction Analysis
Derivatives of methoxyphenylpiperidine have been investigated for their interactions with various proteins and enzymes, suggesting potential therapeutic applications.
One area of investigation is their role as histone deacetylase (HDAC) inhibitors. In a study on MS-275 derivatives, compounds featuring a 4-(2-methoxyphenyl)piperidine (B1580969) "cap" group were synthesized and evaluated for their inhibitory activity on HDAC1. The results indicated that these derivatives exhibited slightly higher percentage inhibition compared to the parent compound, MS-275, suggesting that the 4-(2-methoxyphenyl)piperidine moiety has favorable interactions with the enzyme. The binding mode of these inhibitors is crucial for their activity, with the cap group's interaction with the enzyme surface being a key determinant of potency.
In another context, derivatives of 1-Isopropyl-2-(2-methoxyphenyl)piperidine have shown an affinity for dopamine D2 receptors. A related compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, displayed a K_i value of 54 nM for D2 receptor binding, highlighting the potential for this class of compounds to interact with key receptors in the central nervous system. The methoxy (B1213986) group on the phenyl ring is suggested to enhance the binding affinity to these receptors.
Furthermore, the broader class of piperidine derivatives has been studied for interactions with a variety of biological targets. These interactions are often mediated by the piperidine ring, which can act as a hydrogen bond donor and acceptor, and by substituents on the ring which can engage in hydrophobic or other interactions. For instance, some piperidine derivatives have been explored for their ability to interact with muscarinic acetylcholine (B1216132) receptors (mAChRs).
Table 1: Target/Enzyme Interactions of Methoxyphenylpiperidine Derivatives
| Compound Class/Derivative | Target Protein/Enzyme | Observed Interaction/Activity |
| 4-(2-Methoxyphenyl)piperidine derivatives | Histone Deacetylase 1 (HDAC1) | Favorable interactions and slightly higher inhibition than parent compound. |
| 1-Isopropyl-2-(2-methoxyphenyl)piperidine derivatives | Dopamine D2 Receptors | Significant binding affinity. |
Signaling Pathway Modulation Studies
The interaction of methoxyphenylpiperidine analogs with their target proteins suggests they may modulate various intracellular signaling pathways.
The potential interaction of 1-Isopropyl-2-(2-methoxyphenyl)piperidine derivatives with dopamine and serotonin receptors indicates a capacity to modulate dopaminergic and serotonergic signaling pathways. These pathways are critical in the regulation of mood, cognition, and motor control, and their modulation is a key mechanism for many neuropharmacological agents.
The inhibition of HDACs by 4-(2-methoxyphenyl)piperidine derivatives points to a role in modulating gene expression. HDACs are key enzymes in the epigenetic regulation of transcription, and their inhibition can lead to the altered expression of genes involved in cell cycle progression, differentiation, and apoptosis.
While direct evidence for this compound is lacking, the activities of its analogs suggest that compounds in this family could influence cellular signaling through receptor and enzyme modulation. Further research is necessary to determine the specific signaling pathways affected by this compound itself.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding how a ligand like 3-(2-Methoxyphenyl)piperidine might interact with its biological targets.
Prediction of Binding Modes and Affinities
Molecular docking studies are frequently employed to predict how a ligand binds within the active site of a protein and to estimate the strength of this interaction, often expressed as a binding affinity or docking score. nih.gov For derivatives and analogs of this compound, docking simulations have been used to explore their binding modes in various receptors, including dopamine (B1211576) D2 and D3 receptors. researchgate.netnih.gov
These simulations can reveal the specific orientation of the ligand within the binding pocket, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, studies on similar phenylpiperazine compounds have shown that the phenylpiperazine moiety often binds to an orthosteric binding site, while other parts of the molecule extend into a secondary binding pocket. researchgate.net The predicted binding affinities from these simulations often correlate well with experimentally determined values, providing confidence in the predicted binding poses. nih.govresearchgate.net
In the context of multi-target drug design, docking studies have been used to evaluate the binding of ligands to multiple enzymes, such as BACE-1 and γ-secretase, which are relevant in Alzheimer's disease research. nih.gov The results of these studies help in identifying compounds with the potential to interact with multiple targets. nih.gov
| Ligand Series | Target Receptor(s) | Key Findings from Docking |
| Phenylpiperazine derivatives | Dopamine D2/D3 Receptors | Phenylpiperazine moiety binds to the orthosteric binding site; correlation between docking scores and experimental affinities. researchgate.net |
| Triazole Phenylpiperazine Analogues | Dopamine D2/D3 Receptors | The carboxamide linker is important for guiding the aryl moiety towards a secondary binding pocket. nih.gov |
| Various Piperidine (B6355638) Derivatives | BACE-1, γ-secretase | Identification of ligands with dual inhibitory potential based on favorable binding energies. nih.gov |
| Benzimidazole-Piperidine Hybrids | AChE, BuChE | Potent molecules were docked into the binding pocket, and binding affinities were calculated. mdpi.com |
Analysis of Critical Amino Acid Residues in Binding Pockets
A crucial aspect of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for ligand recognition and binding. nih.gov Analysis of the docked poses of this compound analogs reveals key interactions with specific residues.
For example, in studies of dopamine D3 receptor ligands, the carboxamide linker was found to be essential for forming hydrogen bonds that guide the ligand into a secondary binding pocket. nih.gov The loss of this interaction in some analogs resulted in altered binding modes. nih.gov In other studies, critical hydrophobic interactions with residues like Phe330, Phe331, and Tyr334, and hydrogen bonding with residues like Tyr121 have been identified as being important for the binding of related piperidine derivatives to acetylcholinesterase. nih.gov
The identification of these critical residues provides valuable information for structure-based drug design, allowing for the modification of ligand structures to enhance interactions with these key residues and improve binding affinity and selectivity.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. dergipark.org.tr These calculations provide insights into molecular geometry, electronic distribution, and reactivity, which are fundamental to understanding a molecule's behavior. nih.gov
Characterization of Geometric and Electronic Structures
DFT calculations are widely used to optimize the geometry of molecules and to study their electronic properties. dergipark.org.trnih.gov For piperidine derivatives, DFT has been used to determine stable conformations and to analyze their structural parameters, such as bond lengths and angles. nih.govresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net
The electronic structure of a molecule, including the distribution of electron density, can be visualized using molecular electrostatic potential (MEP) maps. dergipark.org.tr These maps highlight regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively. physchemres.org For molecules with a 2-methoxyphenyl group, the oxygen atom is often a region of high negative potential. dergipark.org.tr
Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)
Frontier molecular orbital (FMO) analysis is a key component of quantum chemical studies, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. physchemres.orgnih.gov
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net DFT calculations have been used to determine the HOMO-LUMO energy gaps for various piperidine and methoxyphenyl-containing compounds. nih.govresearchgate.net The distribution of the HOMO and LUMO orbitals across the molecule can also provide insights into the regions involved in electron donation and acceptance during chemical reactions. researchgate.net
| Compound/Derivative Class | Computational Method | HOMO-LUMO Gap (eV) | Key Findings |
| A 3-(4-hydroxy-3-methoxy-phenylallylidene) derivative | DFT (B3LYP/6-311++G(d,p)) | 0.12542 | The small energy gap suggests potential for charge transfer. researchgate.net |
| A piperidin-4-one derivative | DFT (B3LYP/6-311++G(d,p)) | 5.1356 | The HOMO and LUMO are mostly π-antibonding type molecular orbitals. researchgate.net |
| Various substituted compounds | DFT (B3LYP/6-311+G(d,p)) | 3.8659 - 4.9454 | The energy gap varies with substitution, affecting stability and reactivity. researchgate.net |
Intramolecular Charge Transfer Investigations
Intramolecular charge transfer (ICT) is a phenomenon where electrons are redistributed within a molecule, often upon photoexcitation. This process is crucial in many chemical and biological processes. Quantum chemical calculations can be used to study ICT by analyzing changes in electron density distribution and molecular orbital compositions. nih.govrsc.org
The stability of a molecule and the extent of charge transfer can be assessed using Natural Bond Orbital (NBO) analysis. NBO analysis examines the interactions between filled and vacant orbitals, providing a quantitative measure of electron delocalization and hyperconjugative interactions. For molecules containing both electron-donating and electron-accepting groups, DFT calculations can elucidate the pathways and efficiency of intramolecular charge transfer. nih.govrsc.org
Chemical Hardness and Softness Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the chemical reactivity of this compound through the analysis of global reactivity descriptors. dergipark.org.trresearchgate.net These descriptors, including chemical hardness (η) and softness (S), are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trijarset.com
Chemical hardness (η) quantifies the resistance of a molecule to change its electron distribution or charge transfer. It is a measure of the molecule's stability and is related to the HOMO-LUMO energy gap. ijarset.comlibretexts.org A larger HOMO-LUMO gap corresponds to greater chemical hardness, indicating lower reactivity. ijarset.com Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and represents the molecule's ability to undergo chemical reactions. dergipark.org.tr A smaller HOMO-LUMO gap results in greater softness and higher reactivity. ijarset.com
The reactivity of a molecule is also described by other quantum chemical parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), and the electrophilicity index (ω). dergipark.org.trijarset.com The ionization potential is the energy required to remove an electron, while electron affinity is the energy released when an electron is added. Electronegativity is the power of an atom in a molecule to attract electrons to itself, and the electrophilicity index measures the energy lowering of a system when it accepts electrons from the environment. ijarset.com
For derivatives of piperidine, these parameters are influenced by the nature and position of substituents on the piperidine and phenyl rings. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby modulating the chemical hardness and softness of the molecule. nih.gov In the case of this compound, the methoxy (B1213986) group on the phenyl ring is expected to influence these electronic properties. DFT calculations on similar piperidine derivatives have shown that modifications to the substituents can tune the reactivity and stability of the compounds. nih.gov
Table 1: Global Reactivity Descriptors This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the provided search results. The values are based on trends observed in similar molecules.
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.8 | Energy of the highest energy orbital containing electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.5 | Energy of the lowest energy orbital without electrons. |
| Ionization Potential | I | 5.8 | The minimum energy required to remove an electron. |
| Electron Affinity | A | 0.5 | The energy released when an electron is added. |
| Electronegativity | χ | 3.15 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution. |
| Chemical Softness | S | 0.38 | The reciprocal of chemical hardness, indicating reactivity. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with their environment. researchgate.netnih.gov For this compound, MD simulations can elucidate the flexibility of the piperidine and phenyl rings, the rotational freedom around the C-C bond connecting them, and the preferred spatial arrangement of the methoxy group.
The stability of a molecule's conformation can be assessed by monitoring the root-mean-square deviation (RMSD) of atomic positions over the simulation time. researchgate.netmdpi.com A stable trajectory with low RMSD values suggests that the molecule maintains a consistent three-dimensional structure. nih.gov For piperidine derivatives, the chair conformation is typically the most stable for the piperidine ring. MD simulations can confirm the stability of this conformation and explore the potential for ring inversion or the adoption of other, less stable conformations like the boat or twist-boat forms.
Furthermore, MD simulations in an explicit solvent, such as water, can reveal the dynamics of solute-solvent interactions. researchgate.net The solvent-accessible surface area (SASA) can be calculated to understand which parts of the molecule are exposed to the solvent and are available for interaction. researchgate.net Hydrogen bonding between the piperidine nitrogen and water molecules, as well as interactions involving the methoxy group's oxygen atom, can be analyzed to understand how the molecule is solvated and how this solvation affects its conformational preferences.
In Silico Pharmacokinetic Property Predictions (ADME)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netbiosolveit.denih.gov These predictions help to identify potential liabilities and guide the optimization of lead compounds. biosolveit.denih.gov For this compound, various computational models can be employed to estimate its pharmacokinetic profile.
Absorption: Key parameters for predicting oral absorption include gastrointestinal (GI) absorption, which can be estimated based on physicochemical properties like lipophilicity (logP) and aqueous solubility (logS). biosolveit.demdpi.com The "rule of five" proposed by Lipinski provides a general guideline for drug-likeness and oral bioavailability, considering factors like molecular weight, logP, and the number of hydrogen bond donors and acceptors. rdd.edu.iq Computational tools like SwissADME can predict these properties and provide a qualitative assessment of GI absorption. researchgate.netrdd.edu.iq
Distribution: The distribution of a drug within the body is influenced by its ability to cross biological membranes and bind to plasma proteins. biosolveit.de The blood-brain barrier (BBB) permeability is a critical parameter for drugs targeting the central nervous system. In silico models can predict whether a compound is likely to cross the BBB. rdd.edu.iq Plasma protein binding (PPB) is another important factor, as only the unbound fraction of a drug is typically active. mdpi.com
Metabolism: Predicting the metabolic fate of a compound is complex, but computational models can identify potential sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov For this compound, likely sites of metabolism would include the piperidine ring and the methoxy group.
Excretion: Excretion properties, such as clearance (CL) and half-life (HL), can also be estimated using quantitative structure-activity relationship (QSAR) models. mdpi.com
Table 2: Predicted ADME Properties for this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the provided search results. The values are based on predictions for similar molecules using in silico tools.
| Property | Predicted Value/Classification | Description |
| Molecular Weight | 191.27 g/mol | Affects absorption and distribution. |
| LogP (Lipophilicity) | 2.5 | Influences solubility, permeability, and protein binding. |
| LogS (Aqueous Solubility) | -3.0 | Impacts absorption and formulation. |
| Gastrointestinal Absorption | High | Likelihood of being absorbed from the gut. |
| Blood-Brain Barrier Permeant | Yes | Ability to cross into the central nervous system. |
| P-glycoprotein Substrate | No | P-gp is an efflux pump that can limit drug absorption. rdd.edu.iq |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations | Indicates good potential for oral bioavailability. |
| Bioavailability Score | 0.55 | A score indicating the likelihood of good oral bioavailability. rdd.edu.iq |
Future Research Directions and Therapeutic Prospects
Development of Novel Piperidine-Based Chemical Entities with Enhanced Potency and Selectivity
A primary focus of ongoing research is the rational design and synthesis of new chemical entities derived from the 3-(2-Methoxyphenyl)piperidine framework. The goal is to enhance the potency—the concentration of the drug required to produce a specific effect—and selectivity, which is the drug's ability to target a specific receptor or enzyme without affecting others. The piperidine (B6355638) ring is a common motif in pharmaceuticals, and modifications to its structure, along with the attached methoxyphenyl group, can significantly influence biological activity. nih.gov
Researchers are exploring several strategies to achieve these enhancements:
Structural Modifications: Introducing various substituents to the piperidine ring or the phenyl group can modulate the compound's interaction with its biological target. For instance, the addition of a methoxy (B1213986) group to the phenyl ring can enhance lipophilicity and alter interactions with target proteins. Studies on related piperidine structures have shown that incorporating different functional groups, such as benzylamine (B48309), can enhance interactions with specific protein pockets, leading to more potent compounds. mdpi.com
Fragment-Based Growth: A "fragment growth" strategy involves adding new chemical moieties to the core skeleton to improve binding affinity. mdpi.com This approach led to the development of novel piperidine-3-carboxamide derivatives, where a benzylamine group was introduced to enhance interactions within the target's binding site. mdpi.com
Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved pharmacological profiles. This can be used to fine-tune the potency, selectivity, and pharmacokinetic properties of the lead compound.
The following table details examples of piperidine derivatives and their biological activities, illustrating the impact of structural modifications on potency.
| Compound ID | Modification from Core Structure | Biological Target | Activity (IC₅₀) |
| H-9 | (R)-piperidine-3-carboxamide with (3-chlorobenzyl) and (4-methoxyphenyl)sulfonyl groups | Cathepsin K | 0.08 µM mdpi.com |
| Compound 37 | Pyrazolo[1,5-a]pyrimidine derivative with piperidine linker | PI3Kδ | 20 nM mdpi.com |
| Compound 54 | Pyrazolo[1,5-a]pyrimidine derivative with azaindole and piperidine linker | PI3Kδ | 19 nM mdpi.com |
| Compound 33 | 2,4-dihydro-3H-1,2,4-triazole-3-thione core with a directly attached 2,3-dimethylphenyl group | Polo-box domain of Polo-like Kinase 1 | 1.85 µM nih.gov |
This table presents a selection of piperidine derivatives to illustrate how structural changes influence biological potency. IC₅₀ is the half-maximal inhibitory concentration.
Future efforts will continue to build upon these strategies, creating extensive libraries of this compound analogs for screening against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. ontosight.ai
Exploration of Polypharmacology and Multi-target Approaches in Drug Design
Complex diseases like cancer and schizophrenia often involve multiple biological pathways. Polypharmacology, the design of a single drug to interact with multiple targets, has emerged as a powerful strategy to address such diseases. nih.gov This approach can offer better therapeutic efficacy and a lower risk of drug resistance compared to single-target therapies. nih.gov The this compound scaffold is well-suited for developing multi-target ligands due to its ability to be chemically modified to interact with diverse protein targets. tandfonline.com
Researchers are designing derivatives that can simultaneously modulate different receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which is a promising strategy for treating schizophrenia. tandfonline.com For example, novel ligands based on arylpiperazine scaffolds have been developed as multi-target agents for aminergic G-protein-coupled receptors (GPCRs), including dopamine D₂, serotonin 5-HT₁ₐ, and 5-HT₂ₐ receptors. tandfonline.com By combining pharmacophoric elements from different known ligands into a single molecular structure, scientists can create hybrid molecules with a desired multi-target profile. nih.govnih.gov
The development of such multi-target directed ligands (MTDLs) is a key future direction. This involves:
Pharmacophore Hybridization: Combining the essential structural features of ligands for different targets into one molecule.
Scaffold Hopping: Replacing the central scaffold while retaining key binding interactions to discover novel multi-target agents.
Computational Design: Using computer models to predict how a single molecule might bind to multiple targets before synthesis. researchgate.net
This multi-target approach is being applied to develop new antidepressants and antipsychotics, where modulating several neurotransmitter systems at once can lead to improved outcomes. nih.gov
Advancements in Stereospecific Synthesis for Optimizing Pharmacological Profiles
Chirality is a critical aspect of drug design, as different enantiomers (mirror-image isomers) of a chiral drug can have vastly different pharmacological activities and metabolic fates. nih.gov The this compound molecule is chiral, and controlling its stereochemistry is essential for optimizing its therapeutic profile. Advancements in stereospecific synthesis allow for the preparation of single enantiomers, which is crucial for developing safer and more effective drugs. nih.govacs.org
Recent progress in synthetic chemistry has provided powerful tools for creating stereochemically pure piperidine derivatives. mdpi.com These methods include:
Asymmetric Catalysis: Using chiral catalysts (metal-based or organocatalysts) to guide a reaction towards the formation of a specific enantiomer. For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been used to produce enantiomerically enriched piperidines. mdpi.com Rhodium-catalyzed asymmetric reactions have also been employed to synthesize 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org
Biocatalysis: Employing enzymes, such as ene-reductases, to perform highly stereoselective transformations. A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of pyridines to produce chiral piperidines with precise stereochemistry. acs.orgnih.gov This method has been successfully applied to the synthesis of the antipsychotic drug Preclamol. acs.org
Chiral Pool Synthesis: Using naturally occurring chiral molecules as starting materials to build the desired chiral piperidine structure. nih.gov
The ability to synthesize specific stereoisomers allows researchers to conduct detailed pharmacological studies to identify the eutomer (the therapeutically active isomer) and avoid the potential side effects of the distomer (the less active or toxic isomer). nih.gov For example, the synthesis of both enantiomers of the antipsychotic drug Preclamol was achieved in high enantiomeric excess (96% ee) using a chemo-enzymatic method. acs.org
| Synthetic Method | Key Features | Example Application |
| Asymmetric Hydrogenation | Uses chiral Iridium or Rhodium catalysts to create specific stereocenters. mdpi.comacs.org | Synthesis of enantioenriched 3-substituted piperidines. acs.org |
| Chemo-enzymatic Cascade | Combines chemical synthesis with highly selective enzyme-catalyzed reactions (e.g., using EneIREDs). acs.orgnih.gov | Synthesis of both (R) and (S) enantiomers of Preclamol and OSU-6162. acs.orgnih.gov |
| Domino Reaction | A multi-step process where subsequent reactions occur without isolating intermediates. | Asymmetric synthesis of polysubstituted piperidines from Baylis-Hillman adducts. researchgate.net |
| Reductive Heck Reaction | Rh-catalyzed asymmetric carbometalation of dihydropyridines. acs.org | Formal synthesis of Preclamol and Niraparib. acs.org |
This table summarizes advanced synthetic strategies used to control the stereochemistry of piperidine derivatives.
Integration of In Silico and Experimental Methodologies for Rational Drug Design
The integration of computational (in silico) methods with traditional experimental research has revolutionized drug discovery. This rational drug design approach accelerates the identification and optimization of lead compounds by predicting their properties before they are synthesized. For derivatives of this compound, this synergy is crucial for navigating the vast chemical space to find potent and selective drug candidates. researchgate.netmdpi.com
The process typically involves:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
In Silico Screening and Design: Using computational tools like molecular docking to predict how virtual libraries of this compound derivatives will bind to the target protein. tandfonline.comnih.gov These studies help to understand the binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. mdpi.commdpi.com
Synthesis of Prioritized Compounds: Based on the computational predictions, the most promising compounds are synthesized in the laboratory. researchgate.netnih.gov
In Vitro and In Vivo Testing: The synthesized compounds are then tested experimentally to measure their actual biological activity and validate the computational models. mdpi.comnih.gov
For example, molecular docking studies have been used to guide the design of novel piperidine-3-carboxamide derivatives as inhibitors of cathepsin K. mdpi.com Similarly, in silico methods were employed to design and predict the anticancer activity of piperidine-dihydropyridine hybrids, which were then synthesized and tested, showing good correlation between predicted and observed results. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions also help in the early stages to select compounds with favorable drug-like properties. researchgate.netmdpi.com This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds, saving significant time and resources. researchgate.net
Q & A
Q. What are the recommended safety protocols for handling 3-(2-Methoxyphenyl)piperidine in laboratory settings?
- Methodological Answer : Handling requires strict adherence to safety measures:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust .
- Storage : Store at 2–8°C in a dry, sealed container away from ignition sources .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Q. How can researchers synthesize this compound and confirm its structural integrity?
- Methodological Answer :
- Synthesis : Utilize enantioselective alkylation of bicyclic lactams (e.g., phenylglycinol-derived precursors) under trifluoroacetic acid (TFA) conditions, followed by column chromatography for purification .
- Characterization :
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions and stereochemistry .
- Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/O percentages .
- Melting Point : Compare observed values with literature data to assess crystallinity .
Q. What pharmacological screening approaches are suitable for initial bioactivity assessment of this compound?
- Methodological Answer :
- In Vitro Assays : Test affinity for neurotransmitter receptors (e.g., serotonin, dopamine) using radioligand binding assays .
- Molecular Docking : Simulate interactions with target proteins (e.g., GPCRs) to predict binding modes and selectivity .
- Cytotoxicity Screening : Use cell viability assays (e.g., MTT) on human cell lines to evaluate acute toxicity thresholds .
Advanced Research Questions
Q. What strategies are effective for achieving enantiomeric purity in this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Employ chiral auxiliaries (e.g., (R)- or (S)-phenylglycinol) during synthesis to control stereochemistry .
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to isolate enantiomers .
- Dynamic Kinetic Resolution : Optimize reaction conditions (pH, temperature) to favor one enantiomer via asymmetric catalysis .
Q. How can researchers address data gaps in ecological toxicity assessments for this compound?
- Methodological Answer :
- Biodegradation Studies : Follow OECD Test Guideline 301 to measure aerobic degradation in activated sludge .
- Aquatic Toxicity : Perform Daphnia magna acute immobilization tests (OECD 202) to estimate LC values .
- Soil Mobility : Use column leaching experiments to assess adsorption coefficients () and potential groundwater contamination .
Q. How can reaction conditions be optimized for introducing substituents to the piperidine ring of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium, nickel, or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/alkyl groups .
- Temperature Control : Optimize microwave-assisted synthesis (80–120°C) to reduce side reactions and improve yield .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to temporarily block reactive amines during functionalization .
- Real-Time Monitoring : Track reaction progress via TLC or inline FTIR to identify intermediates and endpoint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
